1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride
Overview
Description
1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride is a compound that features a carbazole moiety linked to a piperidine ring via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Formation of the Ethanone Bridge: The ethanone bridge is formed through condensation reactions, linking the carbazole and piperidine moieties.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbazole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid derivatives, while reduction may produce secondary amines.
Scientific Research Applications
1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as the p53 pathway for anticancer activity or the RAS-MAPK pathway for antifungal activity.
Comparison with Similar Compounds
2,6-Bis(9H-carbazol-9-yl)pyridine: A carbazole-pyridine hybrid used in OLEDs.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A donor-acceptor fluorophore used as a photoredox catalyst.
Uniqueness: 1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride is unique due to its specific combination of carbazole and piperidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c1-15-8-6-7-13-21(15)14-20(23)22-18-11-4-2-9-16(18)17-10-3-5-12-19(17)22;/h2-5,9-12,15H,6-8,13-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOWJOLUDGEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)N2C3=CC=CC=C3C4=CC=CC=C42.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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